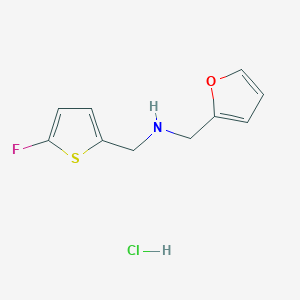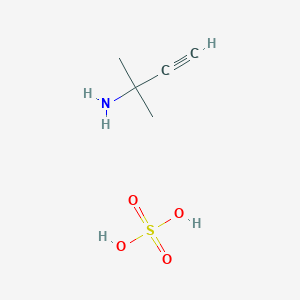
1-(5-Fluoro-2-thienyl)-n-(2-furylmethyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Fluoro-2-thienyl)-n-(2-furylmethyl)methanamine is an organic compound that features both a thienyl and a furyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoro-2-thienyl)-n-(2-furylmethyl)methanamine typically involves the following steps:
Formation of the Thienyl Group: The thienyl group can be synthesized through the reaction of thiophene with fluorinating agents under controlled conditions.
Formation of the Furyl Group: The furyl group is often synthesized from furfural or furfuryl alcohol through various chemical reactions.
Coupling Reaction: The final step involves coupling the thienyl and furyl groups with a methanamine moiety, often using a catalyst and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for cost, efficiency, and safety. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoro-2-thienyl)-n-(2-furylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2-thienyl)-n-(2-furylmethyl)methanamine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets would require detailed study through experimental and computational methods.
Comparison with Similar Compounds
Similar Compounds
1-(5-Fluoro-2-thienyl)-n-methylmethanamine: Similar structure but lacks the furyl group.
1-(2-Furyl)-n-(2-thienylmethyl)methanamine: Similar structure but with different positioning of the thienyl and furyl groups.
Uniqueness
1-(5-Fluoro-2-thienyl)-n-(2-furylmethyl)methanamine is unique due to the presence of both a fluorinated thienyl group and a furyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H11ClFNOS |
|---|---|
Molecular Weight |
247.72 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-1-(furan-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H10FNOS.ClH/c11-10-4-3-9(14-10)7-12-6-8-2-1-5-13-8;/h1-5,12H,6-7H2;1H |
InChI Key |
GSRNZSWVNGHAFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNCC2=CC=C(S2)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine](/img/structure/B12220951.png)
![N-[1-(pyrazin-2-yl)azetidin-3-yl]oxane-4-carboxamide](/img/structure/B12220953.png)
![5-methyl-2-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]pyrimidine](/img/structure/B12220954.png)
![[5-(3-Benzyloxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetic acid](/img/structure/B12220956.png)
![2-phenyl-1-(2-phenyl-6,7-dihydro[1,3]thiazolo[5,4-c]pyridin-5(4H)-yl)ethanone](/img/structure/B12220957.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide](/img/structure/B12220966.png)
![3,4-diethoxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B12220969.png)
![5-(4-fluorophenyl)-7-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B12220984.png)

![5-Chloro-2-{[1-(cyclopentylmethyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12221003.png)
![1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12221009.png)
![5-Bromo-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12221016.png)

